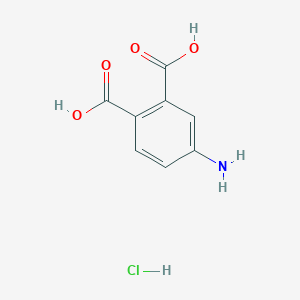
4-Aminophthalic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminophthalic acid hydrochloride: is an organic compound with the molecular formula C8H7NO4·HCl. It is a derivative of phthalic acid, where one of the carboxyl groups is substituted with an amino group. This compound is known for its crystalline solid form and is soluble in water, making it a valuable intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: 4-Aminophthalic acid hydrochloride can be synthesized from 4-nitrophthalic acid through a reduction reaction. The process involves the following steps:
Nitration: Phthalic acid is nitrated to form 4-nitrophthalic acid.
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Dissolution: Dissolving 4-nitrophthalic acid in a suitable solvent.
Nitrogen Displacement: Displacing oxygen with nitrogen to create an inert atmosphere.
Hydrogenation Reaction: Conducting the hydrogenation reaction under high pressure and temperature.
Complexation Reaction: Forming the hydrochloride salt by reacting the amine with hydrochloric acid.
Centrifugal Drying: Removing excess solvent and drying the product.
化学反应分析
Types of Reactions: 4-Aminophthalic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid derivatives.
Reduction: The amino group can be further reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Acyl chlorides and acid anhydrides are used for acylation reactions.
Major Products:
Oxidation: Phthalic acid derivatives.
Reduction: Various amine derivatives.
Substitution: Amides, esters, and other substituted products.
科学研究应用
Chemistry: 4-Aminophthalic acid hydrochloride is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It is also employed in the preparation of fluorescent probes and sensors .
Biology: In biological research, it is used to study enzyme kinetics and as a substrate in various biochemical assays. Its derivatives are used in the development of diagnostic tools and therapeutic agents .
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials. It also finds applications in the manufacture of agrochemicals and specialty chemicals .
作用机制
The mechanism of action of 4-aminophthalic acid hydrochloride involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. This compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity .
相似化合物的比较
4-Nitrophthalic acid: The precursor in the synthesis of 4-aminophthalic acid hydrochloride.
Phthalic acid: The parent compound from which 4-aminophthalic acid is derived.
4-Dimethylaminophthalimide (4-DMAP): A related compound used in fluorescence studies.
Uniqueness: this compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its solubility in water and ability to form stable salts make it a versatile intermediate in organic synthesis .
属性
CAS 编号 |
54229-32-2 |
|---|---|
分子式 |
C8H8ClNO4 |
分子量 |
217.60 g/mol |
IUPAC 名称 |
4-aminophthalic acid;hydrochloride |
InChI |
InChI=1S/C8H7NO4.ClH/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;/h1-3H,9H2,(H,10,11)(H,12,13);1H |
InChI 键 |
BUBSFFSQBKQSHE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N)C(=O)O)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


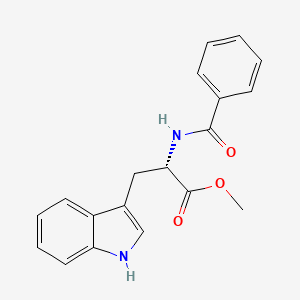
![1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B15200820.png)
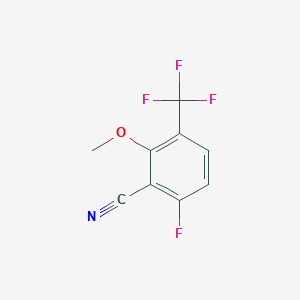
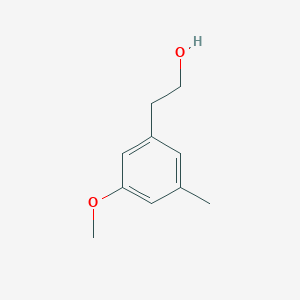
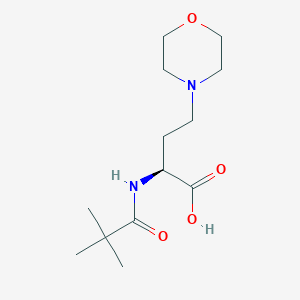
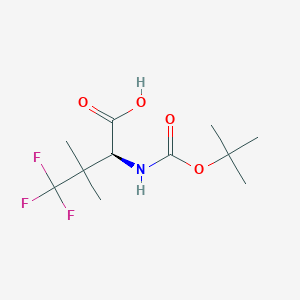

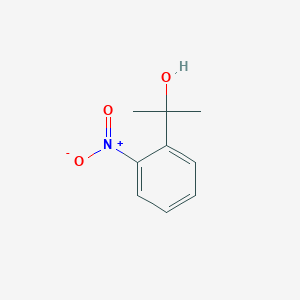




![9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile](/img/structure/B15200883.png)
![2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide](/img/structure/B15200890.png)
